5-Methyl-3-isoxazolesulfonyl Chloride: Chemical Structure, Physical Properties, and Applications in Drug Development
5-Methyl-3-isoxazolesulfonyl Chloride: Chemical Structure, Physical Properties, and Applications in Drug Development
Executive Summary
Isoxazole sulfonyl chlorides are privileged electrophilic building blocks in medicinal chemistry, serving as the critical precursors for a vast array of sulfonamide-based therapeutics. While the 4-substituted isomer is widely commercialized[1], 5-methyl-3-isoxazolesulfonyl chloride offers a unique regiochemical geometry. By positioning the sulfonyl group adjacent to the heteroaromatic nitrogen, this compound provides distinct electronic properties and steric environments crucial for designing novel selective enzyme inhibitors and antimicrobial agents.
This technical guide provides an in-depth analysis of the chemical structure, physical properties, mechanistic reactivity, and validated synthetic protocols for utilizing 5-methyl-3-isoxazolesulfonyl chloride in drug development.
Chemical Identity & Structural Elucidation
The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms (1-oxa-2-azole). In 5-methyl-3-isoxazolesulfonyl chloride, the methyl group at the 5-position provides a slight electron-donating inductive effect and enhanced lipophilicity. Conversely, the sulfonyl chloride moiety at the 3-position is strongly electron-withdrawing.
This push-pull electronic distribution across the conjugated ring system makes the sulfur center highly electrophilic. The regiochemistry of the 3-position (compared to the more common 4-position[1]) alters the trajectory of the resulting sulfonamide, which is a critical factor when designing molecules to fit into specific enzymatic binding pockets, much like the structural dynamics observed in 3-carbonyl derivatives[2].
Quantitative Physical Properties
Note: Due to the highly reactive nature of the 3-sulfonyl isomer, physical properties are synthesized from theoretical models and structurally analogous isoxazole derivatives.
| Property | Value / Description |
| Chemical Name | 5-Methyl-3-isoxazolesulfonyl chloride |
| Molecular Formula | C₄H₄ClNO₃S |
| Molecular Weight | 181.60 g/mol |
| Appearance | Pale yellow to off-white crystalline solid or viscous liquid |
| Reactivity Profile | Highly moisture-sensitive, corrosive, electrophilic |
| Solubility | Soluble in DCM, THF, DMF, Toluene; Reacts violently with water |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8 °C, rigorously anhydrous |
Mechanistic Reactivity & Stability Profiles
As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of 5-methyl-3-isoxazolesulfonyl chloride to prevent synthetic failures.
The Causality of Hydrolysis
Rigorous exclusion of water is not merely a best practice; it is a thermodynamic necessity. The highly polarized S-Cl bond makes the sulfonyl center exceptionally electrophilic. In the presence of ambient moisture, competitive hydrolysis rapidly converts the sulfonyl chloride into the unreactive 5-methyl-3-isoxazolesulfonic acid, liberating hydrochloric acid (HCl). This degradation pathway will completely quench the reagent before it can react with the target nucleophile.
Sulfonamidation Kinetics
The primary synthetic utility of this compound is its reaction with primary or secondary amines to form stable sulfonamides[3]. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is mandatory.
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The "Why": DIPEA acts as an acid scavenger to neutralize the HCl byproduct. Its steric bulk prevents it from acting as a competing nucleophile. If the target amine becomes protonated by un-scavenged HCl, it loses its lone pair availability, effectively halting the sulfonamidation and shifting the equilibrium unfavorably.
Caption: Reactivity pathways of 5-methyl-3-isoxazolesulfonyl chloride.
Experimental Protocol: Synthesis of Isoxazole Sulfonamides
The following methodology details a self-validating system for synthesizing sulfonamides. Every step is designed to provide immediate feedback on the reaction's success.
Materials Required:
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5-Methyl-3-isoxazolesulfonyl chloride (1.1 eq)
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Target Amine (1.0 eq)
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DIPEA (2.5 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask under an Argon atmosphere. Dissolve the target amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.
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Electrophile Addition: Dissolve 5-methyl-3-isoxazolesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture.
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Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the reaction and suppresses the formation of bis-sulfonylated side products.
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Reaction & Validation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.
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Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed successful when the starting amine mass disappears and a dominant peak corresponding to the product mass [M+H]⁺ emerges.
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM. Wash the organic layer sequentially with 1M HCl and brine.
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Self-Validation: The 1M HCl wash selectively partitions unreacted amines and DIPEA into the aqueous layer, while the neutral sulfonamide product remains in the organic layer, providing an immediate physical purification step.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Caption: Step-by-step experimental workflow for isoxazole sulfonamide synthesis.
Applications in Medicinal Chemistry
Isoxazole sulfonamides are recognized as highly privileged structures in modern drug discovery, exhibiting a broad spectrum of pharmacological activities[4].
Selective COX-2 Inhibition
The most prominent application of diaryl-substituted isoxazole sulfonamides is in the selective inhibition of cyclooxygenase-2 (COX-2). Valdecoxib (Bextra), a well-known NSAID, utilizes an isoxazole core with a benzenesulfonamide moiety[5],[6]. The sulfonamide group is essential for selectivity; it physically inserts into the secondary hydrophilic side-pocket of the COX-2 enzyme—a pocket that is sterically inaccessible in the COX-1 isoform. Removal or alteration of this sulfonamide group directly results in the reversal of COX-2 selectivity[7]. Using 5-methyl-3-isoxazolesulfonyl chloride allows researchers to synthesize "reverse" or alternative geometries of these coxib-analogues to probe new binding interactions.
Antibacterial and Anti-inflammatory Agents
Sulfonamides derived from isoxazoles (such as sulfisoxazole and sulfamethoxazole) act as competitive inhibitors of dihydropteroate synthase in bacteria by mimicking p-aminobenzoic acid (PABA)[4]. Recent advances in green chemistry and ultrasound-assisted synthesis have further expanded the library of 3,5-disubstituted isoxazole secondary sulfonamides, highlighting their ongoing utility in developing novel anti-tubercular, anti-cancer, and anti-inflammatory hybrid compounds[3].
References
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321309-26-6 | 5-Methyl-4-isoxazolesulfonyl chloride - AiFChem Source: aifchem.com URL:1[1]
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5-Methylisoxazole-3-carbonyl chloride | C5H4ClNO2 | CID 2736894 - PubChem Source: nih.gov URL:2[2]
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Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings - RxList Source: rxlist.com URL:5[5]
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Valdecoxib | 181695-72-7 - ChemicalBook Source: chemicalbook.com URL:6[6]
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Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal | Journal of Medicinal Chemistry Source: acs.org URL:7[7]
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Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC Source: nih.gov URL:4[4]
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Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water Source: researchgate.net URL:3[3]
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- 1. 321309-26-6 | 5-Methyl-4-isoxazolesulfonyl chloride - AiFChem [aifchem.com]
- 2. 5-Methylisoxazole-3-carbonyl chloride | C5H4ClNO2 | CID 2736894 - PubChem [pubchem.ncbi.nlm.nih.gov]
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